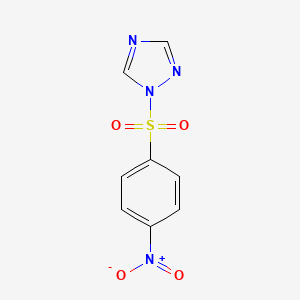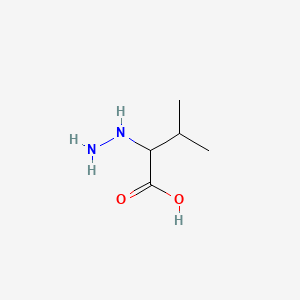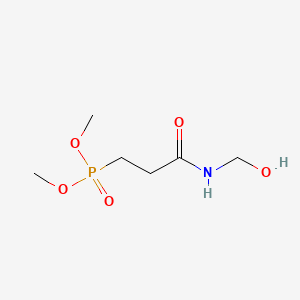
6-喹啉羧酸乙酯
描述
Ethyl 6-quinolinecarboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-quinolinecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗癌和抗菌应用
6-喹啉羧酸乙酯衍生物在药物化学领域,特别是抗癌和抗菌治疗方面具有潜在应用价值 。喹啉核是药物中常见的基团,因为它具有生物活性。这些化合物已被研究用于治疗各种癌细胞系和微生物菌株,为开发新型治疗剂做出了贡献。
合成有机化学:复杂分子的构建模块
在合成有机化学中,6-喹啉羧酸乙酯是合成复杂分子的多功能构建模块 。它的反应性允许进行各种转化,使其成为构建具有潜在药物开发和其他化学研究领域的应用的多样性有机化合物的宝贵中间体。
工业化学:材料合成
该化合物在工业化学中得到应用,特别是合成需要特定有机分子作为起始点的材料 。它在各种条件下的稳定性和反应性使其适合在材料科学中进行大规模合成。
绿色化学:可持续化学工艺
6-喹啉羧酸乙酯用于绿色化学实践,以开发更可持续、更环保的化学工艺 。研究人员专注于在反应中使用该化合物,以最大限度地减少废物,避免使用有害试剂。
催化:提高反应效率
该化合物也参与催化,它可以提高化学反应的效率 。它可以作为配体或催化剂体系中的成分,促进各种有机转化,从而实现更高效、更有选择性的工艺。
生物学研究:药理活性
6-喹啉羧酸乙酯衍生物表现出一系列生物活性,包括抗疟疾、抗菌、抗真菌和抗炎作用 。这些特性在药理学研究中得到利用,以开发针对各种疾病的新药和治疗方法。
作用机制
Target of Action
Ethyl quinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic compound Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline and its derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These activities suggest that ethyl quinoline-6-carboxylate may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that ethyl quinoline-6-carboxylate may have diverse molecular and cellular effects.
Action Environment
For instance, factors such as temperature, pH, and the presence of other molecules can influence a compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
Ethyl 6-quinolinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase (ADH) and alcohol-O-acetyltransferase (ATF) in the biosynthesis of ethyl acetate . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into products through enzymatic catalysis.
Cellular Effects
Ethyl 6-quinolinecarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, such as MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . This cytotoxic activity is indicative of its potential impact on cellular processes and its ability to modulate cell function.
Molecular Mechanism
The molecular mechanism of Ethyl 6-quinolinecarboxylate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 6-quinolinecarboxylate has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing the growth of cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-quinolinecarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-quinolinecarboxylate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of Ethyl 6-quinolinecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of Ethyl 6-quinolinecarboxylate in therapeutic applications.
Metabolic Pathways
Ethyl 6-quinolinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized through pathways involving alcohol dehydrogenase and alcohol-O-acetyltransferase, leading to the production of ethyl acetate . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 6-quinolinecarboxylate within cells and tissues are critical for its activity and function. The compound is transported through cellular membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . Understanding the transport and distribution mechanisms of Ethyl 6-quinolinecarboxylate is important for determining its bioavailability and effectiveness in therapeutic applications.
Subcellular Localization
Ethyl 6-quinolinecarboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical processes, as it ensures that the compound is present in the right location to exert its effects.
属性
IUPAC Name |
ethyl quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHAAQTOHCWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224770 | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73987-38-9 | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73987-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 6-QUINOLINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















